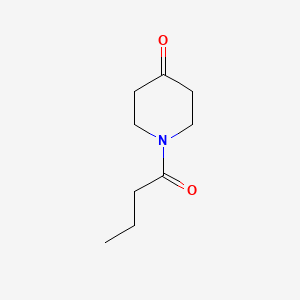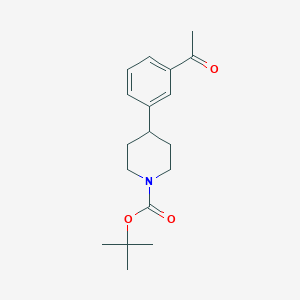
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol. This compound belongs to the class of piperidines, which are six-membered heterocyclic compounds containing nitrogen. It is often used in various research and industrial applications due to its unique chemical properties.
作用機序
Target of Action
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid used for pain management, and its analogues have been implicated in the opioid crisis in North America .
Mode of Action
As a precursor, this compound does not have a direct mode of action. Instead, it is used in the synthesis of fentanyl and its analogues, which act by binding to the body’s opioid receptors, particularly the mu-opioid receptors. This binding inhibits the transmission of pain signals in the central nervous system .
Biochemical Pathways
They mimic endorphins, the body’s natural painkillers, by binding to opioid receptors and triggering the release of dopamine, a neurotransmitter associated with feelings of pleasure and reward .
Pharmacokinetics
The pharmacokinetic properties of this compound are not well-studied, as it is primarily used as a precursor in drug synthesis. The pharmacokinetics of the resulting drugs, such as fentanyl, are better understood. Fentanyl is rapidly absorbed and distributed in the body, and it is metabolized in the liver .
Result of Action
They can also cause side effects like respiratory depression, nausea, and dependence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-acetylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug development and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a hydroxymethyl group instead of an acetyl group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of an acetyl group.
Uniqueness
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMXQHBQZSDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


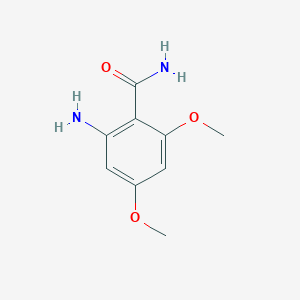
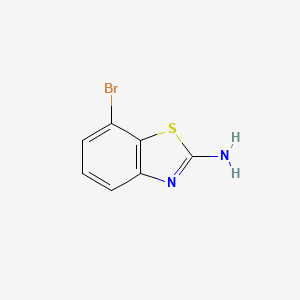

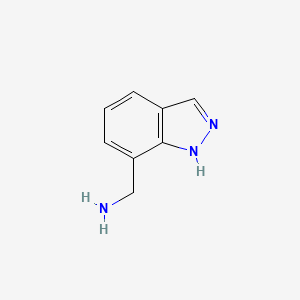
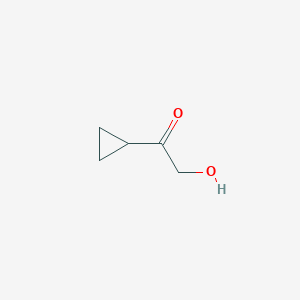
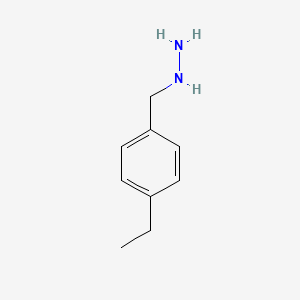
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

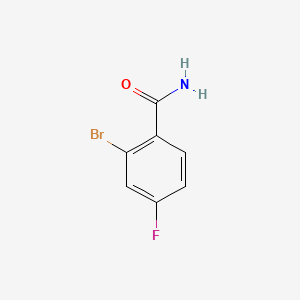

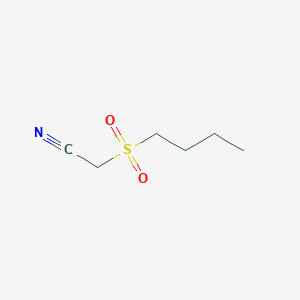
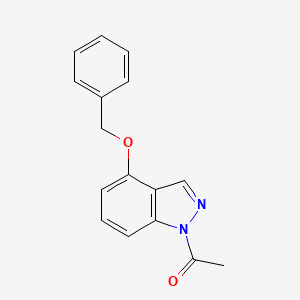
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
